5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a structurally complex molecule featuring a phenolic core substituted with a 1,2-oxazole ring and a benzyloxy group. The 1,2-oxazole moiety at position 2 of the phenol is functionalized with a 4-methoxyphenyl group and a methyl substituent, while the benzyloxy group at position 5 contains 2-chloro and 4-fluoro substituents.
Properties
Molecular Formula |
C24H19ClFNO4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C24H19ClFNO4/c1-14-23(15-4-7-18(29-2)8-5-15)24(31-27-14)20-10-9-19(12-22(20)28)30-13-16-3-6-17(26)11-21(16)25/h3-12,28H,13H2,1-2H3 |
InChI Key |
UHOMCJMUAIPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study : In vitro studies showed that the compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that it can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is crucial for its development as a therapeutic agent. Preliminary studies indicate:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine as metabolites.
Toxicological assessments have shown minimal adverse effects at therapeutic doses, but further studies are required to establish long-term safety profiles.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target’s 1,2-oxazole core differs from triazole derivatives (e.g., ), which may confer distinct electronic and steric properties.
- Substituent Effects : The 2-chloro-4-fluorobenzyloxy group enhances lipophilicity compared to methoxy or pyridyl substituents (e.g., ), which could influence pharmacokinetics. The 4-methoxyphenyl group on the oxazole may stabilize π-π interactions in target binding .
- Phenolic OH Group: The free phenol in the target compound enables hydrogen bonding, a feature shared with but absent in non-phenolic analogues like .
Crystallographic and Stability Considerations
Compounds like and highlight the role of substituents in crystal packing. The target’s 4-methoxyphenyl and halogenated benzyloxy groups may promote dense crystal lattices, though its lack of sulfur (cf. ) could reduce polymorphism risks.
Biological Activity
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol, commonly referred to as compound 775294-78-5, is a synthetic organic compound with potential biological activity. Its structure includes a chloro-fluorobenzyl moiety and an oxazole ring, which are known to impart various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClFN₅O₂ |
| Molecular Weight | 363.774 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 546.6 ± 60.0 °C |
| Melting Point | Not specified |
| LogP | 2.29 |
Biological Activities
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole and phenolic structures have been shown to inhibit cell proliferation in various cancer cell lines. In a study involving L1210 mouse leukemia cells, compounds with similar characteristics displayed IC₅₀ values in the nanomolar range, suggesting potent growth inhibitory effects through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. It is hypothesized that the presence of the oxazole ring may enhance binding affinity to target enzymes due to its electron-withdrawing characteristics. For example, similar compounds have been documented as effective inhibitors of tyrosinase and acetylcholinesterase (AChE), with competitive inhibition mechanisms being predominant .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of halogenated aromatic groups is often associated with increased antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigations into the specific strains and mechanisms are warranted to fully elucidate its antimicrobial efficacy .
Case Studies
Several case studies have documented the biological activities of compounds structurally related to 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol:
- Anticancer Efficacy : A study published in PubMed evaluated a series of phenolic compounds for their anticancer activity against human cancer cell lines. The findings revealed that compounds similar in structure exhibited significant inhibition of cell growth, supporting the potential use of this compound in cancer therapy .
- Enzyme Inhibition Studies : Kinetic studies on enzyme interactions demonstrated that phenolic derivatives could act as competitive inhibitors for enzymes like AChE and tyrosinase, with IC₅₀ values indicating effective inhibition at low concentrations .
- Antimicrobial Properties : Research on structurally related compounds highlighted their effectiveness against various bacterial strains, prompting further exploration into their potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
